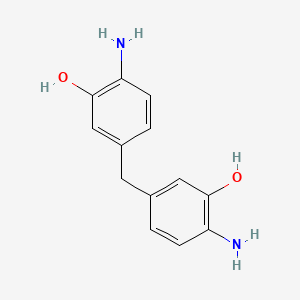

5,5'-Methylenebis(2-aminophenol)

Description

BenchChem offers high-quality 5,5'-Methylenebis(2-aminophenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Methylenebis(2-aminophenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[(4-amino-3-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNJDVUURMJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176950 | |

| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22428-30-4 | |

| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022428304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Methylenebis(2-aminophenol)

CAS Number: 22428-30-4

This technical guide provides a comprehensive overview of 5,5'-Methylenebis(2-aminophenol), a versatile aromatic compound with significant applications in materials science and as a precursor for biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and derivatization.

Chemical and Physical Properties

5,5'-Methylenebis(2-aminophenol) is an aromatic compound characterized by two 2-aminophenol units linked by a methylene bridge.[1] This structure, featuring both amino and hydroxyl functional groups, imparts a high degree of reactivity, making it a valuable monomer for polymerization and a precursor for various organic syntheses.[1]

Table 1: Physicochemical Properties of 5,5'-Methylenebis(2-aminophenol)

| Property | Value | Source |

| CAS Number | 22428-30-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 230.26 g/mol | [2][3] |

| Boiling Point | 462.8 °C at 760 mmHg | [3] |

| Appearance | White solid | [2] |

| Storage | Sealed in a dry place at 2-8°C | [4] |

Synthesis of 5,5'-Methylenebis(2-aminophenol)

The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1] This reaction connects two 2-aminophenol molecules at their 5-positions via a methylene bridge.[1]

Experimental Protocol: Synthesis of 5,5'-Methylenebis(2-aminophenol)

This protocol is a representative method based on the established synthesis of similar methylene-bridged phenolic compounds.

Materials:

-

2-Aminophenol

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Distilled water

-

Sodium hydroxide solution (10%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in ethanol.

-

Slowly add a stoichiometric amount of formaldehyde solution to the flask while stirring.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a 10% sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5,5'-Methylenebis(2-aminophenol).

Applications in Polymer Chemistry

A primary application of 5,5'-Methylenebis(2-aminophenol) is as a monomer for the synthesis of high-performance, heat-resistant polymers, particularly poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs).[1] These polymers exhibit exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and automotive industries.[1]

Synthesis of Poly(o-hydroxyamides) (PHAs)

PHAs are synthesized through the polycondensation of 5,5'-Methylenebis(2-aminophenol) with aromatic diacid chlorides, such as isophthaloyl dichloride.[1]

-

In a nitrogen-purged flask, dissolve 5,5'-Methylenebis(2-aminophenol) in a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc).[1]

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of isophthaloyl dichloride to the stirred solution.

-

Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and continue stirring overnight.

-

Precipitate the resulting poly(o-hydroxyamide) by pouring the reaction mixture into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Synthesis of Polybenzoxazoles (PBOs)

PBOs are typically synthesized in a two-step process. The first step is the formation of a PHA precursor, as described above. The second step involves the thermal or chemical cyclodehydration of the PHA.[1]

-

Cast a film of the synthesized poly(o-hydroxyamide) from a solution in a suitable solvent (e.g., DMAc).

-

Place the PHA film in a tube furnace under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the film gradually to a high temperature, typically in the range of 300-400°C, and hold for several hours to effect cyclodehydration.[1]

-

The removal of water molecules leads to the formation of the rigid benzoxazole ring structure, converting the PHA into a polybenzoxazole.[1]

Derivatization for Biological Applications

While 5,5'-Methylenebis(2-aminophenol) itself is primarily used in materials science, its derivatives, particularly Schiff bases, have garnered interest for their potential biological activities. The presence of primary amino groups allows for the facile synthesis of bis-Schiff bases through condensation with various aldehydes and ketones.

Synthesis of Biologically Active Schiff Bases

Schiff bases derived from 2-aminophenol have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiproliferative properties. The synthesis typically involves the condensation of the aminophenol with a suitable aldehyde.

-

Dissolve 5,5'-Methylenebis(2-aminophenol) in a suitable solvent such as ethanol or methanol.

-

Add a twofold molar excess of the desired aldehyde (e.g., a substituted benzaldehyde) to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the Schiff base product will precipitate.

-

Collect the solid by filtration, wash with cold solvent, and recrystallize to purify.

Antiproliferative Activity

Schiff bases and their metal complexes derived from aminophenols have shown promise as antiproliferative agents. For instance, various Schiff base metal complexes have been tested against human tumor cell lines and have demonstrated modulator behavior on cell growth.

Spectroscopic Characterization

The structural elucidation of 5,5'-Methylenebis(2-aminophenol) and its derivatives is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 2: Expected Spectroscopic Data for 5,5'-Methylenebis(2-aminophenol)

| Technique | Expected Peaks/Signals |

| ¹H-NMR | Signals corresponding to aromatic protons, the methylene bridge protons (-CH₂-), amino protons (-NH₂), and hydroxyl protons (-OH). The integration of these signals would confirm the proton count. |

| ¹³C-NMR | Resonances for the aromatic carbons, with distinct signals for carbons attached to the amino and hydroxyl groups, as well as the methylene bridge carbon. |

| FTIR (cm⁻¹) | - Broad O-H stretching band (around 3300-3500 cm⁻¹)- N-H stretching vibrations (around 3300-3400 cm⁻¹)- Aromatic C-H stretching (above 3000 cm⁻¹)- C=C aromatic ring stretching (around 1500-1600 cm⁻¹)- C-N stretching (around 1250-1350 cm⁻¹)- C-O stretching (around 1200-1300 cm⁻¹) |

Note: The exact peak positions can vary depending on the solvent and concentration.

Safety and Handling

Detailed safety data for 5,5'-Methylenebis(2-aminophenol) is not extensively available. However, based on the data for the parent compound, 2-aminophenol, it should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a foundational understanding of 5,5'-Methylenebis(2-aminophenol). Further research and investigation are encouraged to fully explore the potential of this compound and its derivatives in various scientific and industrial fields.

References

Spectroscopic Profile of 5,5'-Methylenebis(2-aminophenol): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5'-Methylenebis(2-aminophenol), a key building block in the synthesis of high-performance polymers and specialty chemicals. Due to the limited availability of published, raw spectroscopic data for 5,5'-Methylenebis(2-aminophenol) in the public domain, this document presents a detailed analysis of its precursor, 2-aminophenol, alongside typical spectroscopic ranges for the functional groups present in the target molecule. This information serves as a valuable reference for the characterization and quality control of 5,5'-Methylenebis(2-aminophenol) and its derivatives.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 2-aminophenol. These values provide a foundational understanding of the spectral characteristics to be expected for the more complex 5,5'-Methylenebis(2-aminophenol) structure, which is essentially a dimer of 2-aminophenol linked by a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR chemical shift data for 2-aminophenol. For 5,5'-Methylenebis(2-aminophenol), one would expect a more complex spectrum but with signals in similar regions, along with a characteristic signal for the methylene bridge protons.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.98 | s | 1H | -OH |

| 6.68 | m | 1H | Ar-H |

| 6.61 | m | 1H | Ar-H |

| 6.57 | m | 1H | Ar-H |

| 6.43 | m | 1H | Ar-H |

| 4.48 | s | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-Aminophenol

| Chemical Shift (δ) ppm | Assignment |

| 144.51 | C-OH |

| 137.07 | C-NH₂ |

| 120.16 | Ar-CH |

| 117.16 | Ar-CH |

| 115.13 | Ar-CH |

| 115.05 | Ar-CH |

Solvent: DMSO-d₆

For 5,5'-Methylenebis(2-aminophenol) , one would anticipate a singlet for the methylene bridge protons (-CH₂-) typically appearing in the range of 3.5-4.5 ppm in the ¹H NMR spectrum. The aromatic region would show a more complex splitting pattern due to the substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic IR absorption bands for the functional groups found in 5,5'-Methylenebis(2-aminophenol).

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | O-H Stretch (Phenolic) |

| 3350 - 3250 | Medium | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic -CH₂-) |

| 1620 - 1580 | Medium to Strong | C=C Stretch (Aromatic) |

| 1520 - 1480 | Medium to Strong | N-H Bend (Amine) |

| 1400 - 1300 | Medium | O-H Bend (Phenolic) |

| 1250 - 1180 | Strong | C-N Stretch (Aromatic Amine) |

| 1260 - 1180 | Strong | C-O Stretch (Phenolic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 5,5'-Methylenebis(2-aminophenol) typically exhibit characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~280 | Not Available | π → π |

| Ethanol | ~230 | Not Available | π → π |

Note: The λmax values are estimations based on the chromophores present in the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition : The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation : For solid samples, the most common method is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2 - 1.0).

-

Data Acquisition : The spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference. The instrument measures the absorbance of the sample solution at each wavelength relative to the reference.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like 5,5'-Methylenebis(2-aminophenol).

Caption: Experimental workflow for synthesis and characterization.

In-Depth Technical Guide: Solubility of 5,5'-Methylenebis(2-aminophenol) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5,5'-Methylenebis(2-aminophenol)

5,5'-Methylenebis(2-aminophenol) is an aromatic compound featuring two aminophenol units linked by a methylene bridge.[1] Its chemical structure, possessing both amine and hydroxyl functional groups, makes it a valuable precursor in the production of specialty polymers such as polyimides and polybenzoxazoles, which are known for their thermal stability.[1] The solubility of this monomer is a critical parameter for its processing and polymerization, particularly in the formation of "organo-soluble" polyimides designed for enhanced processability.

Solubility Profile

Direct quantitative solubility values for 5,5'-Methylenebis(2-aminophenol) in various organic solvents are not extensively reported in peer-reviewed literature. However, its use in the synthesis of organo-soluble polyimides strongly indicates its solubility in a range of polar aprotic solvents. These solvents are essential for dissolving the monomers to create a homogeneous reaction mixture for polymerization.

Table 1: Qualitative Solubility of 5,5'-Methylenebis(2-aminophenol) in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Soluble | Commonly used as a solvent for the synthesis of polyimides from 5,5'-Methylenebis(2-aminophenol), indicating good solubility of the monomer.[2][3] |

| N,N-Dimethylacetamide (DMAc) | Soluble | Frequently employed as a reaction medium for the polycondensation of 5,5'-Methylenebis(2-aminophenol) with dianhydrides.[2] | |

| Dimethyl sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent known to dissolve a wide range of organic compounds, including those used in polyimide synthesis.[2] | |

| Alcohols | Ethanol | Slightly Soluble | The precursor, 4-aminophenol, exhibits slight solubility in ethanol.[4][5] 5,5'-Methylenebis(2-aminophenol) is likely to have limited solubility due to its larger size. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | 4-aminophenol has negligible solubility in benzene.[4][5] It is expected that the larger derivative will also have poor solubility in non-polar aromatic solvents. |

| Ethers | Diethyl ether | Sparingly Soluble | The precursor, 4-aminophenol, is only slightly soluble in diethyl ether.[4][5] |

| Halogenated | Chloroform | Insoluble | 4-aminophenol is reported to have negligible solubility in chloroform.[4][6] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of 5,5'-Methylenebis(2-aminophenol).

General Gravimetric Method

This method is a standard approach for determining the solubility of a solid in a liquid solvent.

Materials:

-

5,5'-Methylenebis(2-aminophenol) powder

-

Selected organic solvents (e.g., NMP, DMAc, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Pipettes

-

Oven

Procedure:

-

Add an excess amount of 5,5'-Methylenebis(2-aminophenol) to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solid.

-

Carefully pipette a known volume of the supernatant into a pre-weighed drying dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

-

Weigh the drying dish with the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

Polyimide Resin Solubility Test

This method is specifically adapted for testing the solubility of resins, which can be applied to the monomer as well.

Procedure:

-

Prepare a mixture of 1.0 g of 5,5'-Methylenebis(2-aminophenol) and 9.0 g of the test solvent in a 50 mL glass bottle to achieve a 10 wt% solid content.[2]

-

Mechanically stir the mixture at room temperature for 24 hours.[2]

-

Visually inspect the solution for any undissolved particles. The solubility can be classified as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Synthesis and Workflow Diagrams

The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5,5'-Methylenebis(2-aminophenol).

References

- 1. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]

- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-AMINOPHENOL - Ataman Kimya [atamanchemicals.com]

In-depth Technical Guide: Thermal Decomposition of 5,5'-Methylenebis(2-aminophenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of 5,5'-Methylenebis(2-aminophenol). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, o-aminophenol, to provide an estimated thermal decomposition profile. This document outlines the standard methodologies for thermal analysis and presents a logical workflow for the synthesis and characterization of 5,5'-Methylenebis(2-aminophenol).

Introduction to 5,5'-Methylenebis(2-aminophenol)

5,5'-Methylenebis(2-aminophenol) is an aromatic compound containing two aminophenol units linked by a methylene bridge. This structure makes it a valuable monomer in the synthesis of high-performance polymers, such as polybenzoxazoles and poly(o-hydroxyamide)s, which are known for their exceptional thermal stability. Understanding the thermal decomposition temperature of the monomer is crucial for defining processing parameters and ensuring the stability of the final polymeric materials.

Thermal Decomposition Data

A study involving the thermal analysis of o-aminophenol revealed a maximum thermal decomposition temperature (Tmax).[1][2] It is important to note that the methylene bridge and the presence of a second aminophenol unit in 5,5'-Methylenebis(2-aminophenol) may influence its thermal stability, and therefore, the following data should be considered an approximation.

Table 1: Thermal Decomposition Data for a Related Compound (o-aminophenol)

| Parameter | Value | Method | Reference |

| Maximum Thermal Decomposition Temperature (Tmax) | 175 °C | Thermogravimetric Analysis (TGA) | [1][2] |

Experimental Protocols for Thermal Analysis

The determination of thermal decomposition temperatures is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 5,5'-Methylenebis(2-aminophenol) is placed in a tared TGA crucible.[3] The crucible is commonly made of an inert material like alumina or platinum.[3]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

-

Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic events, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of 5,5'-Methylenebis(2-aminophenol) is hermetically sealed in an aluminum or copper pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed on a thermoelectric disk in the DSC cell.

-

Atmosphere: An inert atmosphere is maintained by purging the cell with a gas like nitrogen.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, a heating rate of 10 °C/min over a desired temperature range.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks, which may correspond to melting, and exothermic events that can indicate decomposition. The onset temperature of the decomposition exotherm provides information about the thermal stability of the compound.

Logical Workflow for Synthesis and Thermal Analysis

The following diagram illustrates the logical workflow for the synthesis of 5,5'-Methylenebis(2-aminophenol) and its subsequent thermal characterization.

Caption: Logical workflow for the synthesis and thermal analysis of 5,5'-Methylenebis(2-aminophenol).

Conclusion

While direct experimental data for the thermal decomposition of 5,5'-Methylenebis(2-aminophenol) is currently limited, analysis of the related compound o-aminophenol suggests a thermal decomposition temperature in the region of 175 °C. For precise determination, it is imperative to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry on a pure sample of 5,5'-Methylenebis(2-aminophenol) following the detailed protocols outlined in this guide. The provided workflow offers a clear pathway for the synthesis and subsequent thermal characterization of this important monomer, which is critical for its application in the development of high-performance, thermally stable polymers. Researchers and professionals in drug development should consider these factors when utilizing aminophenol-based compounds in their applications.

References

Health and Safety Profile: 5,5'-Methylenebis(2-aminophenol) - A Technical Guide

Disclaimer: This document provides a summary of available health and safety information for 5,5'-Methylenebis(2-aminophenol). It is intended for use by qualified individuals trained in handling hazardous chemicals. A specific Safety Data Sheet (SDS) with comprehensive toxicological data for 5,5'-Methylenebis(2-aminophenol) (CAS No: 22428-30-4) was not publicly available at the time of this writing. The information presented herein is a compilation from various sources, including data on the related compound 2-aminophenol, and should be used with caution as a preliminary guide. Users are strongly advised to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

5,5'-Methylenebis(2-aminophenol) is a solid organic compound.[1] Limited information is available regarding its specific physical and chemical properties. The following table summarizes the available data.

| Property | Value | Source |

| CAS Number | 22428-30-4 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | White solid | [1] |

| Storage | Store at < -15°C in a well-closed container. | [1] |

Hazard Identification and Classification

The GHS classification for 2-aminophenol is as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2] |

Warning: Based on the data for 2-aminophenol, 5,5'-Methylenebis(2-aminophenol) should be treated as a substance that is harmful if swallowed or inhaled and is a suspected mutagen.

Toxicological Information

Detailed toxicological studies, such as the determination of LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for 5,5'-Methylenebis(2-aminophenol) are not available in the public domain. Research into the toxicity of aromatic amines and phenols suggests that this class of compounds can have various adverse health effects.[4]

Experimental Protocols

Specific experimental protocols for the safety assessment of 5,5'-Methylenebis(2-aminophenol) were not found. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological evaluation of chemical substances. These include:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

-

Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity)

-

Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test)

-

Skin Sensitization: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay)

-

Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

Researchers planning to conduct safety evaluations on 5,5'-Methylenebis(2-aminophenol) should refer to these and other relevant OECD guidelines for detailed methodologies.

Handling, Storage, and Disposal

Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Avoid contact with skin and eyes.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Recommended storage temperature is below -15°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Do not allow to enter drains or waterways.

-

Contaminated packaging should be treated as the chemical itself.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Visualizations

The following diagrams provide a visual representation of key safety information.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,5'-Methylenebis(2-aminophenol) is a bifunctional aromatic compound featuring both nucleophilic amino and hydroxyl groups on two phenyl rings linked by a methylene bridge. This unique structure imparts a versatile reactivity profile, making it a valuable building block in polymer chemistry, coordination chemistry, and as a precursor for biologically active molecules. This guide provides a comprehensive overview of the differential reactivity of the amino and hydroxyl moieties, detailing experimental protocols for selective functionalization and summarizing key quantitative data. The intrinsic nucleophilicity of the amino group generally dictates its preferential reaction in acylation and alkylation under neutral or basic conditions. However, the reactivity can be strategically controlled by modifying reaction conditions, such as pH, or by employing protecting group strategies to achieve selective O-functionalization. This document serves as a technical resource for researchers aiming to leverage the distinct chemical properties of 5,5'-Methylenebis(2-aminophenol) in their scientific endeavors.

Chemical Structure and Properties

5,5'-Methylenebis(2-aminophenol) consists of two 2-aminophenol units connected at the 5-position by a methylene group. The presence of both primary aromatic amine and phenolic hydroxyl functionalities is central to its chemical behavior.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 22428-30-4[1][2][3] |

| Appearance | Off-white to beige powder |

| Solubility | Soluble in polar aprotic solvents like dimethylacetamide (DMAA) |

Comparative Reactivity of Amino and Hydroxyl Groups

The primary amino groups in 5,5'-Methylenebis(2-aminophenol) are generally more nucleophilic than the phenolic hydroxyl groups under neutral or weakly basic conditions. This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation.[4][5] Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides will preferentially occur at the nitrogen atom.

However, the reactivity can be modulated by altering the pH of the reaction medium. In a strongly basic environment, the hydroxyl group is deprotonated to form a phenoxide anion. This phenoxide is a significantly stronger nucleophile than the neutral amino group, enabling selective O-alkylation or O-acylation.[6] Conversely, in acidic conditions, the amino group is protonated to form an ammonium salt, which is non-nucleophilic. This deactivation of the amino group allows for reactions to be directed towards the hydroxyl group.[6]

Factors Influencing Chemoselectivity:

-

pH: As described above, pH is a critical factor in determining which functional group is more nucleophilic.

-

Steric Hindrance: The ortho-position of the amino and hydroxyl groups can influence the approach of bulky reagents.

-

Solvent: The choice of solvent can affect the solubility of reactants and the stabilization of intermediates, thereby influencing reaction rates and selectivity.

-

Protecting Groups: The use of protecting groups allows for the temporary masking of one functional group, enabling highly selective reactions at the other.[7]

Key Chemical Transformations and Experimental Protocols

Selective N-Acylation

The higher nucleophilicity of the amino group allows for its selective acylation in the presence of the hydroxyl group. This reaction is fundamental in the synthesis of poly(o-hydroxyamides), precursors to polybenzoxazoles.

Experimental Protocol: Synthesis of a Poly(o-hydroxyamide)

-

In a nitrogen-purged flask, dissolve a molar equivalent of 5,5'-Methylenebis(2-aminophenol) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAA).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a molar equivalent of a diacid chloride (e.g., isophthaloyl dichloride) dissolved in the same solvent to the stirred solution.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting viscous polymer solution can be used directly or precipitated by pouring into a non-solvent like methanol.

-

The polymer is then collected by filtration, washed, and dried under vacuum.

| Reactant A | Reactant B | Solvent | Temperature | Outcome |

| 5,5'-Methylenebis(2-aminophenol) | Isophthaloyl dichloride | DMAA | 0-5 °C | Poly(o-hydroxyamide) |

Selective N-Alkylation

Selective N-alkylation can be achieved through reductive amination, where the amino groups first react with an aldehyde to form a Schiff base (imine), which is then reduced.

Experimental Protocol: Selective N-Alkylation via Reductive Amination

-

Dissolve 5,5'-Methylenebis(2-aminophenol) (1 equivalent) and an aldehyde (2.2 equivalents) in methanol.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the bis-Schiff base.

-

Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (4 equivalents) portion-wise.

-

After the addition, allow the reaction to proceed at room temperature for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-alkylated product.

| Reactant A | Reagents | Solvent | Outcome |

| 5,5'-Methylenebis(2-aminophenol) | 1. Aldehyde, 2. NaBH₄ | Methanol | N,N'-dialkylated product |

Selective O-Alkylation

To achieve selective O-alkylation, the more reactive amino groups must first be protected. A common strategy is the formation of a Schiff base with an aldehyde, such as benzaldehyde.

Experimental Protocol: Selective O-Alkylation using a Protecting Group

-

Protection: Dissolve 5,5'-Methylenebis(2-aminophenol) (1 equivalent) and benzaldehyde (2.2 equivalents) in methanol and stir at room temperature for 1-2 hours. Remove the solvent in vacuo to obtain the bis-Schiff base.

-

O-Alkylation: Dissolve the protected intermediate in a suitable solvent like acetone. Add a base (e.g., potassium carbonate, K₂CO₃) and the alkylating agent (e.g., an alkyl halide). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Deprotection: After cooling, filter off the inorganic salts. Add dilute hydrochloric acid to the filtrate and stir to hydrolyze the Schiff base.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the O-alkylated product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

| Step | Reagents | Solvent | Outcome |

| Protection | Benzaldehyde | Methanol | Bis-Schiff base intermediate |

| O-Alkylation | Alkyl halide, K₂CO₃ | Acetone | O-alkylated Schiff base |

| Deprotection | Dilute HCl | - | O-alkylated product |

Diazotization of Amino Groups

The primary amino groups of 5,5'-Methylenebis(2-aminophenol) can be converted to diazonium salts, which are versatile intermediates for introducing a variety of functional groups.

Experimental Protocol: Diazotization

-

Suspend 5,5'-Methylenebis(2-aminophenol) in an aqueous solution of a mineral acid (e.g., HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) with vigorous stirring, maintaining the temperature below 5 °C.

-

Continue stirring for 30-60 minutes after the addition is complete. The resulting solution contains the bis-diazonium salt, which can be used immediately in subsequent reactions (e.g., azo coupling).

Visualization of Workflows and Pathways

Logical Relationship of Reactivity

Caption: Control of reactivity by pH.

Experimental Workflow for Selective O-Alkylation

Caption: Workflow for selective O-alkylation.

Polymer Synthesis Pathway

Caption: Pathway to polybenzoxazole.

Applications in Drug Development and Materials Science

While 5,5'-Methylenebis(2-aminophenol) itself is not a therapeutic agent, its derivatives are of significant interest to the pharmaceutical industry. The aminophenol moiety is a common scaffold in medicinal chemistry.[8] Derivatives of aminophenols have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[9]

The ability of 5,5'-Methylenebis(2-aminophenol) to form Schiff bases makes it a valuable precursor for synthesizing multidentate ligands. These ligands can chelate with various metal ions to form stable complexes.[10] Such metal complexes have been explored for their catalytic activity and potential as therapeutic or diagnostic agents.[8]

In materials science, the primary application of 5,5'-Methylenebis(2-aminophenol) is as a monomer for high-performance polymers. The resulting poly(o-hydroxyamides) and polybenzoxazoles exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[10]

Conclusion

5,5'-Methylenebis(2-aminophenol) is a highly functional molecule with a nuanced reactivity profile governed by its amino and hydroxyl groups. A thorough understanding of the factors that control the chemoselectivity of its reactions is crucial for its effective utilization. By carefully selecting reaction conditions and employing strategies such as pH control and the use of protecting groups, researchers can achieve a high degree of control over the functionalization of this versatile building block. This enables the synthesis of a wide array of derivatives, from high-performance polymers to complex organic molecules with potential applications in drug discovery and development. This guide provides a foundational framework for professionals seeking to explore the rich chemistry of 5,5'-Methylenebis(2-aminophenol).

References

- 1. CAS 22428-30-4 | 5,5'-Methylenebis(2-aminophenol) - Synblock [synblock.com]

- 2. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | XAA42830 [biosynth.com]

- 3. 22428-30-4|5,5'-Methylenebis(2-aminophenol)|BLD Pharm [bldpharm.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]

Potential applications of 5,5'-Methylenebis(2-aminophenol) in materials science

An In-depth Technical Guide to 5,5'-Methylenebis(2-aminophenol) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5'-Methylenebis(2-aminophenol), a versatile aromatic compound, and its significant applications in materials science. Particular focus is given to its role as a key building block for high-performance polymers.

Introduction to 5,5'-Methylenebis(2-aminophenol)

5,5'-Methylenebis(2-aminophenol) is an organic compound featuring two 2-aminophenol units linked by a methylene bridge.[1] The presence of reactive amino (-NH2) and hydroxyl (-OH) groups on each aromatic ring makes it a highly functional monomer for polymerization and a valuable precursor for a variety of organic molecules.[1] Its unique structure, with the flexible methylene bridge, influences the properties of the resulting materials, enhancing processability and affecting thermal stability.[1]

Table 1: Physicochemical Properties of 5,5'-Methylenebis(2-aminophenol)

| Property | Value |

| CAS Number | 22428-30-4 |

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| Appearance | White solid |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of 5,5'-Methylenebis(2-aminophenol)

The most common method for synthesizing 5,5'-Methylenebis(2-aminophenol) is through the condensation reaction of 2-aminophenol with formaldehyde under acidic conditions.[1]

Experimental Protocol: Synthesis of a Related Compound, 5,5'-methylenebis-(2-aminobenzenesulfonic acid)

-

Reaction Setup : To an aqueous solution of 0.1 mol of the starting aminophenol derivative, add 50 mL of concentrated hydrochloric acid at 50°C.

-

Addition of Formaldehyde : With constant stirring, add 35 mL of a 3% aqueous formaldehyde solution at 60°C.

-

Reaction : Stir the reaction mixture for one hour, maintaining the temperature at 60°C.

-

Neutralization and Isolation : Neutralize the reaction mass with a 10% sodium hydroxide solution.

-

Purification : Filter the resulting precipitate, wash it with hot water, and then dry it. Recrystallization from alcohol can be performed for further purification.

Caption: Synthesis of 5,5'-Methylenebis(2-aminophenol).

Applications in High-Performance Polymers

The primary application of 5,5'-Methylenebis(2-aminophenol) in materials science is as a monomer for the synthesis of high-performance polymers, particularly poly(o-hydroxyamides) (PHAs) and polybenzoxazoles (PBOs).[1] These polymers are renowned for their exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and automotive industries.[1]

Synthesis of Poly(o-hydroxyamides) (PHAs)

PHAs are synthesized through a low-temperature solution polycondensation of 5,5'-Methylenebis(2-aminophenol) with various diacid chlorides.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino groups of the bis(o-aminophenol) monomer attack the carbonyl carbon of the diacid chloride.[1]

Synthesis of Polybenzoxazoles (PBOs)

PBOs are typically synthesized in a two-step process. The first step is the formation of a PHA precursor, as described above. The second step involves the thermal or chemical cyclodehydration of the PHA precursor.[1] Thermal cyclodehydration is typically carried out at high temperatures (300-400°C) under an inert atmosphere.[1]

Caption: General workflow for the synthesis of PBOs.

Properties of Derived Polymers

Polymers derived from 5,5'-Methylenebis(2-aminophenol) exhibit excellent thermal and mechanical properties. The data below is for a related class of polymers, poly(benzoxazole imide)s (PBOPIs), which demonstrates the high performance achievable with this class of materials.

Table 2: Thermal and Mechanical Properties of a Related Poly(benzoxazole imide)

| Property | Value |

| Glass Transition Temperature (Tg) | 285 to 363 °C |

| 5% Weight Loss Temperature (Td5%) | 510–564 °C (in N2) |

| Tensile Strength | 103–126 MPa |

| Tensile Modulus | 2.9–3.7 GPa |

| Elongation at Break | 3.0–6.5% |

Data for a series of poly(benzoxazole imide)s (PBOPIs)[2]

Other Potential Applications

Beyond high-performance polymers, 5,5'-Methylenebis(2-aminophenol) and its derivatives have potential applications in other areas of materials science:

-

Specialized Coatings : The amide-type structure and conformational properties of this compound make it a candidate for creating advanced coatings. For instance, it can be used to form hydrophobic layers on glass surfaces.[3]

-

Composite Materials : Its use in composite materials that require high thermal and chemical stability is an active area of research.[1]

-

Ligand Design : The amino groups can be modified to create Schiff base ligands, which are excellent chelating agents for transition metals.[1]

Conclusion

5,5'-Methylenebis(2-aminophenol) is a highly versatile and valuable building block in materials science. Its ability to form high-performance polymers with exceptional thermal and mechanical properties makes it a material of significant interest for advanced applications. Further research into its derivatives and their applications in coatings, composites, and ligand synthesis is expected to yield innovative new materials.

References

- 1. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | Benchchem [benchchem.com]

- 2. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5,5'-Methylenebis(2-aminophenol) | 22428-30-4 | XAA42830 [biosynth.com]

Methodological & Application

Synthesis of 5,5'-Methylenebis(2-aminophenol) from 2-aminophenol and formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,5'-Methylenebis(2-aminophenol) from 2-aminophenol and formaldehyde. The primary synthesis route involves an acid-catalyzed electrophilic aromatic substitution reaction. This compound serves as a critical monomer in the production of high-performance polymers, such as poly(o-hydroxyamides) and polybenzoxazoles, which are valued for their exceptional thermal stability and mechanical properties.[1] The protocols provided herein are based on established chemical principles and analogous syntheses, offering a comprehensive guide for laboratory preparation.

Introduction

5,5'-Methylenebis(2-aminophenol) is a bifunctional aromatic compound featuring two 2-aminophenol units linked by a methylene bridge. The presence of reactive amino and hydroxyl groups on each aromatic ring makes it a valuable precursor in polymer chemistry and in the synthesis of specialized ligands. The most prevalent and efficient method for its preparation is the condensation reaction between 2-aminophenol and formaldehyde under acidic conditions.[1] The acid catalyst facilitates the formation of a carbocation from formaldehyde, which then undergoes electrophilic attack on the electron-rich aromatic rings of 2-aminophenol, primarily at the para position to the hydroxyl group, to form the methylene bridge.

Reaction and Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution. The key steps are:

-

Protonation of Formaldehyde: In the presence of a strong acid, such as hydrochloric acid, the formaldehyde oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Electrophilic Attack: The activated formaldehyde is attacked by the electron-rich 2-aminophenol molecule. The hydroxyl and amino groups direct the substitution to the ortho and para positions. Due to steric hindrance from the hydroxyl group, the para position (C5) is favored.

-

Formation of a Benzylic Alcohol Intermediate: This initial reaction forms a 4-(hydroxymethyl)-2-aminophenol intermediate.

-

Second Electrophilic Attack: The benzylic alcohol is protonated and subsequently loses water to form a benzylic carbocation. This carbocation then attacks a second molecule of 2-aminophenol at the 5-position.

-

Deprotonation: The final product, 5,5'-Methylenebis(2-aminophenol), is formed after deprotonation.

Experimental Protocols

Materials and Equipment

-

2-Aminophenol (C₆H₇NO)

-

Formaldehyde (37% aqueous solution, HCHO)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (10%)

-

Distilled Water

-

Ethanol

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

Synthesis Protocol

A procedure analogous to the synthesis of a similar methylene-bridged aminophenol derivative is described below.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 moles of 2-aminophenol in an appropriate amount of aqueous solution.

-

Acidification: At a temperature of approximately 50°C, slowly add concentrated hydrochloric acid to the solution with constant stirring.

-

Addition of Formaldehyde: While maintaining the temperature at 60°C, add a 3% aqueous solution of formaldehyde (approximately 0.05 to 0.1 moles) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously for at least one hour at 60°C.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with a 10% sodium hydroxide solution until the pH is neutral. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate using a Büchner funnel and wash it with hot water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Drying: Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 |

| Formaldehyde | CH₂O | 30.03 | 50-00-0 |

| 5,5'-Methylenebis(2-aminophenol) | C₁₃H₁₄N₂O₂ | 230.26 | 22428-30-4 |

Table 2: Typical Characterization Data for 5,5'-Methylenebis(2-aminophenol)

| Property | Value |

| Appearance | White to off-white solid[2] |

| Purity | >98% (Typical) |

| Storage | Store at < -15°C in a well-sealed container[2] |

Note: Specific yield and melting point data are dependent on the precise reaction conditions and purification efficiency.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of 5,5'-Methylenebis(2-aminophenol).

Reaction Mechanism Pathway

Caption: The electrophilic aromatic substitution mechanism for the synthesis.

Applications in Drug Development and Research

5,5'-Methylenebis(2-aminophenol) is a fundamental building block for high-performance, heat-resistant polymers such as poly(o-hydroxyamides) and polybenzoxazoles (PBOs).[1] The synthesis of these polymers typically involves a two-step process. First, a polycondensation reaction of 5,5'-Methylenebis(2-aminophenol) with an aromatic diacid chloride forms a poly(o-hydroxyamide).[1] This is followed by a thermal cyclodehydration reaction to yield the final polybenzoxazole.[1] These materials are of significant interest in the aerospace and automotive industries due to their superior thermal and chemical stability.[1]

Furthermore, the amino and hydroxyl functionalities of 5,5'-Methylenebis(2-aminophenol) allow for its use as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Safety and Handling

2-Aminophenol is harmful if swallowed and may cause skin and eye irritation. Formaldehyde is a known carcinogen and is toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any experimental work.

References

Application Notes and Protocols: Polycondensation of 5,5'-Methylenebis(2-aminophenol) with Aromatic Diacid Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel aromatic polyamides derived from the polycondensation of 5,5'-Methylenebis(2-aminophenol) with various aromatic diacid chlorides. These polymers, precursors to high-performance polybenzoxazoles (PBOs), are of significant interest for applications demanding high thermal stability and specific solubility characteristics.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The introduction of the hydroxyl group ortho to the amide linkage in poly(o-hydroxyamides) (PHAs) offers a unique combination of properties, including enhanced solubility in organic solvents and the ability to undergo thermal cyclodehydration to form polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers with outstanding thermo-oxidative stability and mechanical strength. The diamine, 5,5'-Methylenebis(2-aminophenol), provides a flexible methylene linkage between the aromatic rings, which can influence the processability and final properties of the resulting polymers. This document outlines the synthesis of the diamine monomer and its subsequent polycondensation with various aromatic diacid chlorides.

Data Presentation

The properties of poly(o-hydroxyamides) derived from 5,5'-Methylenebis(2-aminophenol) are highly dependent on the structure of the aromatic diacid chloride used in the polycondensation reaction. The following table summarizes typical quantitative data for polyamides synthesized with different diacid chlorides.

Note: The following data is compiled from various sources on aromatic polyamides and is intended to be illustrative of the expected properties. Actual values may vary based on specific reaction conditions and purification methods.

| Diacid Chloride | Polymer Acronym | Inherent Viscosity (dL/g) | Glass Transition Temp. (T_g, °C) | 10% Weight Loss Temp. (T_d10, °C) | Solubility |

| Terephthaloyl Chloride | PHA-T | 0.8 - 1.5 | 280 - 320 | > 450 | Soluble in NMP, DMAc, DMF |

| Isophthaloyl Chloride | PHA-I | 0.7 - 1.2 | 250 - 290 | > 430 | Soluble in NMP, DMAc, DMF, DMSO |

| 4,4'-Oxydibenzoyl Chloride | PHA-O | 0.9 - 1.6 | 260 - 300 | > 460 | Good solubility in polar aprotic solvents |

| 4,4'-Biphenyldicarbonyl Dichloride | PHA-B | 1.0 - 1.8 | 300 - 350 | > 480 | Limited solubility |

Experimental Protocols

Protocol 1: Synthesis of 5,5'-Methylenebis(2-aminophenol)

This protocol describes the synthesis of the diamine monomer from 2-aminophenol and formaldehyde.

Materials:

-

2-Aminophenol

-

Formaldehyde (37 wt% in H₂O)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Methanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in dilute hydrochloric acid.

-

Slowly add formaldehyde solution to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

-

Cool the mixture to room temperature and neutralize with a sodium hydroxide solution to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with distilled water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as aqueous methanol to obtain pure 5,5'-Methylenebis(2-aminophenol).

-

Characterize the purified monomer using FTIR, ¹H NMR, and melting point analysis.

Protocol 2: Low-Temperature Solution Polycondensation of 5,5'-Methylenebis(2-aminophenol) with an Aromatic Diacid Chloride

This protocol outlines the general procedure for the synthesis of poly(o-hydroxyamides) (PHAs).

Materials:

-

5,5'-Methylenebis(2-aminophenol) (purified and dried)

-

Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a precise amount of 5,5'-Methylenebis(2-aminophenol) in anhydrous NMP under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add an equimolar amount of the aromatic diacid chloride to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to proceed at room temperature for 12-24 hours.

-

The resulting viscous polymer solution can be used directly for film casting or precipitated by pouring it into a non-solvent like methanol or water.

-

Filter the fibrous polymer precipitate, wash it thoroughly with methanol and water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

-

Characterize the synthesized poly(o-hydroxyamide) for its inherent viscosity, thermal properties (TGA and DSC), and solubility.

Visualizations

Caption: Polycondensation of 5,5'-Methylenebis(2-aminophenol).

Caption: Workflow for PHA Synthesis and Characterization.

Caption: Diacid Chloride Structure vs. Polymer Properties.

Application Notes and Protocols for the Preparation of Polybenzoxazoles using 5,5'-Methylenebis(2-aminophenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them highly attractive for applications in aerospace, electronics, and specialty coatings. The incorporation of a methylene bridge in the polymer backbone, through the use of monomers like 5,5'-Methylenebis(2-aminophenol), can introduce a degree of flexibility, potentially improving solubility and processability without significantly compromising the desirable characteristics of the aromatic PBO structure.

This document provides detailed application notes and experimental protocols for the synthesis of polybenzoxazoles from 5,5'-Methylenebis(2-aminophenol). Two primary synthetic routes are outlined: a one-step polycondensation in polyphosphoric acid (PPA) and a two-step procedure involving the formation of a poly(hydroxyamide) (PHA) precursor followed by thermal cyclization.

Data Presentation

Table 1: Reaction Conditions and Yield for Polybenzoxazole Synthesis

| Entry | Monomer 1 | Monomer 2 | Solvent/Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Polymer Yield (%) |

| 1 | 5,5'-Methylenebis(2-aminophenol) | Terephthaloyl chloride | NMP/Pyridine | 0 to rt | 6 | Data to be filled |

| 2 | 5,5'-Methylenebis(2-aminophenol) | Isophthaloyl chloride | NMP/Pyridine | 0 to rt | 6 | Data to be filled |

| 3 | 5,5'-Methylenebis(2-aminophenol) | Terephthalic acid | PPA/P₂O₅ | 150-200 | 24 | Data to be filled |

| 4 | 5,5'-Methylenebis(2-aminophenol) | Isophthalic acid | PPA/P₂O₅ | 150-200 | 24 | Data to be filled |

Table 2: Properties of Poly(hydroxyamide) Precursors

| Polymer ID | Inherent Viscosity (dL/g) | Solubility | Film Quality |

| PHA-1 (from Terephthaloyl chloride) | Data to be filled | Data to be filled | Data to be filled |

| PHA-2 (from Isophthaloyl chloride) | Data to be filled | Data to be filled | Data to be filled |

Table 3: Thermal Properties of Polybenzoxazoles

| Polymer ID | TGA 5% Weight Loss (°C) | Char Yield at 800°C (%) | Glass Transition Temp. (Tg, °C) |

| PBO-1 (from PHA-1) | Data to be filled | Data to be filled | Data to be filled |

| PBO-2 (from PHA-2) | Data to be filled | Data to be filled | Data to be filled |

| PBO-3 (from PPA route) | Data to be filled | Data to be filled | Data to be filled |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Poly(hydroxyamide) Precursor

This method involves the low-temperature solution polycondensation of 5,5'-Methylenebis(2-aminophenol) with a dicarboxylic acid chloride to form a soluble poly(hydroxyamide) (PHA), followed by thermal cyclodehydration to the polybenzoxazole.

Step 1: Synthesis of Poly(hydroxyamide) (PHA)

-

Monomer Preparation: Ensure 5,5'-Methylenebis(2-aminophenol) is pure and dry. Recrystallize if necessary. Dicarboxylic acid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, should be purified by sublimation or distillation.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a specific molar quantity of 5,5'-Methylenebis(2-aminophenol) in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)). An acid acceptor, such as pyridine or triethylamine, is typically added to the solution.

-

Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of the dicarboxylic acid chloride, either as a solid or dissolved in a small amount of the same solvent.

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for another 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Purification: Pour the viscous polymer solution into a non-solvent, such as methanol or ethanol, with vigorous stirring. The fibrous PHA precipitate will form.

-

Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then water to remove any unreacted monomers and salts. Dry the purified PHA in a vacuum oven at 60-80°C until a constant weight is achieved.

Step 2: Thermal Cyclization to Polybenzoxazole (PBO)

-

Film Casting (Optional): The PHA can be dissolved in a suitable solvent (e.g., DMAc) and cast onto a glass plate to form a film.

-

Thermal Conversion: Place the dried PHA powder or film in a high-temperature oven or furnace.

-

Heating Program: Heat the sample under a nitrogen atmosphere using a step-wise heating program. For instance, heat to 150°C for 1 hour, then to 250°C for 1 hour, and finally to 300-350°C for 2-4 hours to ensure complete cyclization to the PBO structure. The conversion can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole peaks.

Protocol 2: One-Step Synthesis in Polyphosphoric Acid (PPA)

This method involves the direct polycondensation of 5,5'-Methylenebis(2-aminophenol) with a dicarboxylic acid in polyphosphoric acid (PPA), which acts as both the solvent and the dehydrating agent.

-

Monomer and Reagent Preparation: Use purified 5,5'-Methylenebis(2-aminophenol) and a dicarboxylic acid (e.g., terephthalic acid or isophthalic acid). Polyphosphoric acid (PPA) with a P₂O₅ content of around 83% is commonly used. Phosphorus pentoxide (P₂O₅) can be added to increase the PPA strength.

-

Reaction Setup: In a resin kettle equipped with a high-torque mechanical stirrer, nitrogen inlet, and a drying tube, place the PPA. Heat the PPA to around 80-100°C to reduce its viscosity.

-

Monomer Addition: Add the 5,5'-Methylenebis(2-aminophenol) and the dicarboxylic acid to the PPA under a slow stream of nitrogen.

-

Polymerization: Slowly raise the temperature of the reaction mixture according to a programmed schedule. A typical profile might be: 150°C for 4-6 hours, 180°C for 8-12 hours, and finally 200°C for 6-8 hours. The reaction mixture will become highly viscous.

-

Precipitation and Purification: After cooling, carefully pour the highly viscous polymer solution into a large volume of a non-solvent like water or methanol with vigorous stirring.

-

Washing and Neutralization: The precipitated polymer should be thoroughly washed with water until the washings are neutral to remove the PPA. This can be a lengthy process. Soaking the crushed polymer in a dilute base solution (e.g., ammonium hydroxide) can aid in neutralizing and removing residual acid.

-

Drying: Dry the purified PBO polymer in a vacuum oven at 100-120°C until a constant weight is obtained.

Visualizations

Caption: Synthetic routes to polybenzoxazoles.

Caption: Experimental workflow for PBO synthesis.

Experimental protocol for the synthesis of poly(o-hydroxyamide)s

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(o-hydroxyamide)s (PHAs) are a class of high-performance polymers renowned for their excellent thermal stability, mechanical strength, and chemical resistance. These properties make them attractive materials for a variety of applications, including as precursors for the formation of polybenzoxazoles (PBOs), which are heterocyclic aromatic polymers with even greater thermo-oxidative stability. This document provides a detailed experimental protocol for the synthesis of PHAs via low-temperature solution polycondensation of a bis(o-aminophenol) with a dicarboxylic acid chloride.

Experimental Protocol

This protocol outlines the synthesis of a representative poly(o-hydroxyamide) from 3,3'-dihydroxybenzidine and terephthaloyl chloride.

1. Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 3,3'-Dihydroxybenzidine | Polymer Grade (>99%) | Sigma-Aldrich | Purify before use. |

| Terephthaloyl Chloride | >99% | Sigma-Aldrich | Purify by distillation. |

| N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O) | Sigma-Aldrich | Dry over molecular sieves. |

| Pyridine | Anhydrous | Sigma-Aldrich | Dry over KOH pellets. |

| Methanol | ACS Grade | Fisher Scientific | --- |

| Acetone | ACS Grade | Fisher Scientific | --- |

| Nitrogen (N₂) | High Purity (99.99%) | --- | --- |

2. Equipment

-

Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

-

Ice bath

-

Heating mantle with temperature controller

-

Vacuum oven

-

Blender

-

Filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

3. Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of poly(o-hydroxyamide)s.

4. Detailed Methodologies

4.1. Purification of Monomers and Solvents

-

3,3'-Dihydroxybenzidine: This monomer is purified by recrystallization.[1] Dissolve the crude 3,3'-dihydroxybenzidine in a minimal amount of hot, dilute hydrochloric acid.[1] Decolorize the solution with activated charcoal, filter hot, and then neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate the purified monomer. Wash the precipitate with distilled water until the washings are neutral, and then dry under vacuum.

-

Terephthaloyl Chloride: This monomer is purified by vacuum distillation.[1]

-

N,N-Dimethylacetamide (DMAc): Dry by stirring over calcium hydride for 24 hours, followed by distillation under reduced pressure. Store over 4Å molecular sieves.

-

Pyridine: Dry by refluxing over potassium hydroxide (KOH) pellets, followed by distillation. Store over KOH pellets.

4.2. Polymerization Procedure

-

Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Purge the flask with dry nitrogen gas.

-

In an exemplary copolymerization, add 3,3'-dihydroxybenzidine (e.g., 10.00 g, 46.2 mmol) to the flask and dissolve it in a mixture of anhydrous DMAc (e.g., 90 mL) and anhydrous pyridine (e.g., 11 mL).[1]

-

Cool the flask to 0°C using an ice bath.

-

In the dropping funnel, dissolve terephthaloyl chloride (e.g., 9.38 g, 46.2 mmol) in anhydrous DMAc (e.g., 30 mL).[1]

-

Slowly add the terephthaloyl chloride solution dropwise to the stirred solution of 3,3'-dihydroxybenzidine over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.[1]

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 20 hours under a nitrogen atmosphere.[1] The solution will become viscous as the polymerization proceeds.

4.3. Polymer Work-up and Purification

-

Slowly pour the viscous polymer solution into a blender containing rapidly stirring methanol (e.g., 1500 mL).[1] This will cause the polymer to precipitate as light yellow fibers.[1]

-

Filter the fibrous polymer using a Büchner funnel.

-

Wash the polymer thoroughly with distilled water until the pH of the filtrate is neutral.[1]

-

Subsequently, wash the polymer with acetone to remove any remaining water and low molecular weight impurities.[1]

-

Dry the purified poly(o-hydroxyamide) in a vacuum oven at 160°C for 24 hours to a constant weight.[1] A typical yield is around 95%.[1]

5. Characterization

The synthesized poly(o-hydroxyamide) can be characterized by various analytical techniques to confirm its structure and properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the PHA should exhibit characteristic absorption bands for the amide group (N-H stretching around 3400 cm⁻¹, C=O stretching around 1650 cm⁻¹) and the hydroxyl group (O-H stretching around 3200 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can be used to confirm the polymer structure.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. PHAs typically exhibit a two-stage weight loss. The first stage, occurring at lower temperatures, corresponds to the cyclization to polybenzoxazole with the loss of water. The second, higher temperature weight loss is due to the degradation of the PBO backbone.[2]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[2]

Quantitative Data Summary

The properties of poly(o-hydroxyamide)s can be tailored by varying the monomers. The following table summarizes typical properties for different PHAs.

| Bis(o-aminophenol) Monomer | Dicarboxylic Acid Chloride Monomer | Inherent Viscosity (dL/g)¹ | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C)² |